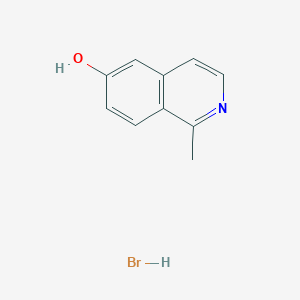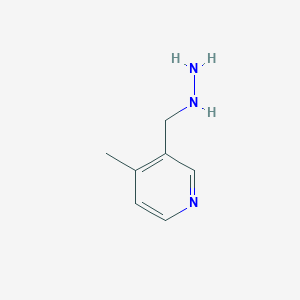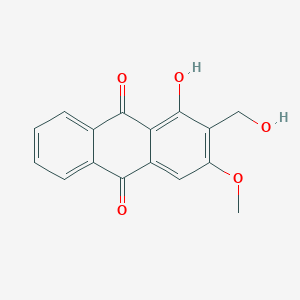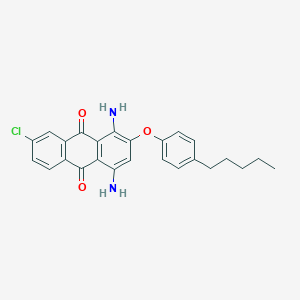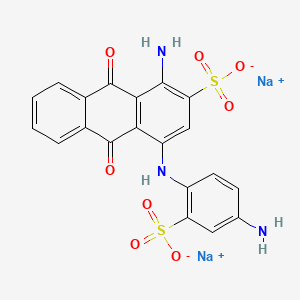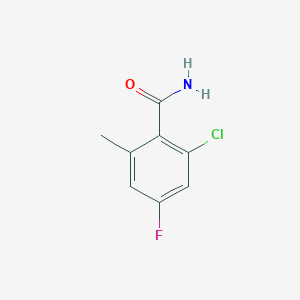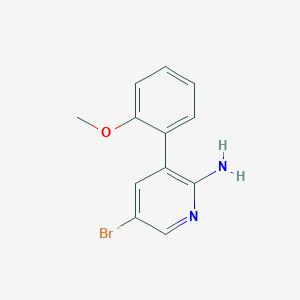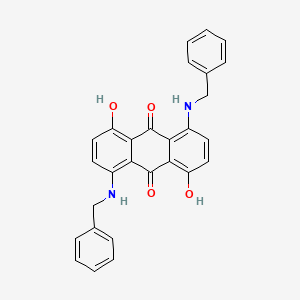
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two benzylamino groups and two hydroxyl groups attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone, which is a common starting material for many anthraquinone derivatives.
Nitration: Anthraquinone is first nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Benzylation: The amino groups are then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: Finally, hydroxyl groups are introduced at the 4 and 8 positions using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones and other reduced derivatives.
Substitution: The benzylamino and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used as a dye and pigment in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It can also interact with DNA and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the benzyl groups.
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the benzylamino groups.
2,6-Diaminoanthraquinone: Similar in structure but has amino groups at different positions.
Uniqueness
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both benzylamino and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82701-87-9 |
|---|---|
Fórmula molecular |
C28H22N2O4 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c31-21-13-11-19(29-15-17-7-3-1-4-8-17)23-25(21)28(34)24-20(12-14-22(32)26(24)27(23)33)30-16-18-9-5-2-6-10-18/h1-14,29-32H,15-16H2 |
Clave InChI |
FNVWNSUZFQFYGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


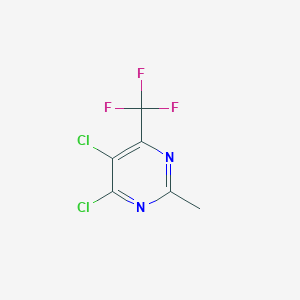
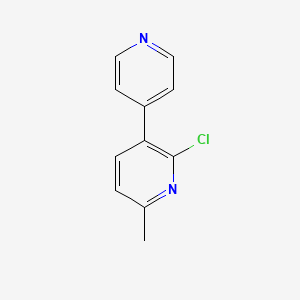
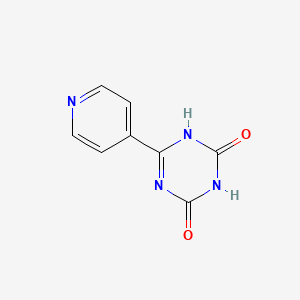

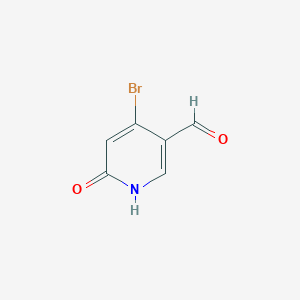
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
